molecular formula C9H9BrClF2NO2 B14041687 (R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B14041687
M. Wt: 316.53 g/mol
InChI Key: PBGWWBAARQUENP-OGFXRTJISA-N
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Description

®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a bromine atom and two fluorine atoms on the aromatic ring, as well as an amino group and a carboxylic acid group. These features make it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the amino group can yield nitro derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate how the presence of bromine and fluorine atoms affects their properties.

Medicine

In medicine, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is being explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid hydrochloride
  • ®-3-Amino-3-(4-bromo-2,6-dichlorophenyl)propanoic acid hydrochloride
  • ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)butanoic acid hydrochloride

Uniqueness

®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrClF2NO2

Molecular Weight

316.53 g/mol

IUPAC Name

(3R)-3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8BrF2NO2.ClH/c10-4-1-5(11)9(6(12)2-4)7(13)3-8(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1

InChI Key

PBGWWBAARQUENP-OGFXRTJISA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)[C@@H](CC(=O)O)N)F)Br.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)C(CC(=O)O)N)F)Br.Cl

Origin of Product

United States

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